Diethyl(triiodo)-lambda~5~-phosphane
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Overview
Description
Diethyl(triiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of three iodine atoms and a lambda5 phosphorus atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(triiodo)-lambda~5~-phosphane typically involves the reaction of diethyl phosphite with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the gradual addition of iodine to a solution of diethyl phosphite, followed by heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl(triiodo)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce various halogenated phosphane compounds.
Scientific Research Applications
Diethyl(triiodo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Diethyl(triiodo)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Triiodomethane (Iodoform): Similar in having three iodine atoms, but differs in its carbon-based structure.
Diethyl phosphite: Shares the diethyl phosphane core but lacks the iodine atoms.
Uniqueness
Diethyl(triiodo)-lambda~5~-phosphane is unique due to the presence of both diethyl groups and three iodine atoms attached to a lambda5 phosphorus atom. This combination imparts distinct chemical properties and reactivity, setting it apart from other phosphorus or iodine-containing compounds.
Properties
CAS No. |
89262-58-8 |
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Molecular Formula |
C4H10I3P |
Molecular Weight |
469.81 g/mol |
IUPAC Name |
diethyl(triiodo)-λ5-phosphane |
InChI |
InChI=1S/C4H10I3P/c1-3-8(5,6,7)4-2/h3-4H2,1-2H3 |
InChI Key |
WLYCYQQBOQRIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(I)(I)I |
Origin of Product |
United States |
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